molecular formula C6H12O3S B14411759 Acetic acid;3-methylsulfanylprop-1-en-1-ol CAS No. 84292-11-5

Acetic acid;3-methylsulfanylprop-1-en-1-ol

Cat. No.: B14411759
CAS No.: 84292-11-5
M. Wt: 164.22 g/mol
InChI Key: POKPQPAFABDRQM-UHFFFAOYSA-N
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Description

Acetic acid;3-methylsulfanylprop-1-en-1-ol is an organic compound with the molecular formula C5H10O2S It is a derivative of acetic acid, featuring a 3-methylsulfanylprop-1-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylsulfanylprop-1-en-1-ol typically involves the reaction of acetic acid with 3-methylsulfanylprop-1-en-1-ol under controlled conditions. The reaction may require a catalyst to facilitate the process and ensure high yield. Common catalysts include sulfuric acid or phosphoric acid, which help in the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where acetic acid and 3-methylsulfanylprop-1-en-1-ol are reacted in the presence of a catalyst. The reaction is typically carried out in a reactor under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylsulfanylprop-1-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-methylsulfanylprop-1-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;3-methylsulfanylprop-1-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;3-methylsulfanylprop-1-ol
  • Acetic acid;3-methylsulfanylprop-2-en-1-ol
  • Acetic acid;3-methylsulfanylprop-1-en-2-ol

Uniqueness

Acetic acid;3-methylsulfanylprop-1-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

84292-11-5

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

IUPAC Name

acetic acid;3-methylsulfanylprop-1-en-1-ol

InChI

InChI=1S/C4H8OS.C2H4O2/c1-6-4-2-3-5;1-2(3)4/h2-3,5H,4H2,1H3;1H3,(H,3,4)

InChI Key

POKPQPAFABDRQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CSCC=CO

Origin of Product

United States

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